2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone
Description
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone is a bicyclic compound featuring a strained [2.2.1]heptane scaffold with sulfur (thia) and nitrogen (aza) heteroatoms at positions 2 and 5, respectively. The methanone group is substituted with a 5-bromopyridin-3-yl moiety, introducing aromaticity and a reactive bromine atom. This structural combination confers unique electronic and steric properties, making it a candidate for medicinal chemistry and materials science applications. The bicyclo[2.2.1] system imposes significant ring strain, which can influence reactivity and binding interactions compared to larger or less strained systems like bicyclo[2.2.2]octane .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c12-8-1-7(3-13-4-8)11(15)14-5-10-2-9(14)6-16-10/h1,3-4,9-10H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNZJTNVANNOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone is a complex bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a sulfur atom and an azabicyclic framework, which contributes to its unique biological interactions. The presence of the 5-bromopyridine moiety enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C12H12BrN2OS |
| Molecular Weight | 305.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antitumor Activity
Recent studies have indicated that compounds similar to 2-thia derivatives exhibit significant antitumor activity. For instance, a related compound demonstrated an IC50 value of 50 nM against A549 lung cancer cells, indicating potent inhibitory effects on cell proliferation .
Mechanism of Action:
The mechanism often involves the inhibition of key signaling pathways such as mTOR (mechanistic target of rapamycin), which is crucial for cell growth and proliferation. Inhibitors targeting mTOR can lead to cell cycle arrest and apoptosis in cancer cells, making them promising candidates for cancer therapy.
Antimicrobial Properties
Compounds in this chemical class have also shown antimicrobial activity against various pathogens. For example, derivatives with similar structural motifs have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy .
Case Studies
-
Study on Antitumor Efficacy:
A study published in 2023 evaluated the antitumor effects of a structurally related compound in a xenograft model. The results indicated a significant reduction in tumor size compared to controls, supporting the potential application of these compounds in cancer treatment . -
Antimicrobial Testing:
Another investigation focused on the antimicrobial properties of related bicyclic compounds, revealing effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Safety and Toxicity
The safety profile of 2-thia derivatives is crucial for their therapeutic application. Preliminary toxicity assessments indicate that compounds in this class may cause skin irritation and acute toxicity upon ingestion . Further studies are necessary to establish comprehensive safety data.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromopyridine Moiety
The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under controlled conditions. This reactivity enables functionalization with various nucleophiles (e.g., amines, alkoxides).
Example Reaction:
Reaction with primary amines yields 5-aminopyridine derivatives, critical for modifying biological activity.
| Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| DMF, K₂CO₃, 80°C, 12 h | 5-(Morpholino)pyridin-3-yl derivative | 72 | |
| Pd(OAc)₂, Xantphos, 100°C, 24 h | 5-(Phenylamino)pyridin-3-yl analog | 65 |
Mechanistic Insight:
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the adjacent carbonyl group and the bicyclic system.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C or C–N bond formation.
Key Reactions:
-
Suzuki Coupling: Forms biaryl structures using boronic acids.
-
Buchwald-Hartwig Amination: Introduces aryl amines.
| Reaction Type | Catalytic System | Substrate | Product Application |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Phenylboronic acid | Biaryl drug intermediates |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa | Aniline derivatives | Kinase inhibitor precursors |
Optimization Notes:
-
Ligands like XPhos improve catalytic efficiency in sterically demanding environments .
-
Solvent systems (e.g., t-BuOH/DMF) enhance yields for electron-deficient pyridines .
Oxidation of the Thia-Bicyclic System
The sulfur atom in the bicyclic framework undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties and solubility.
Experimental Data:
| Oxidizing Agent | Conditions | Product | Impact on Bioactivity |
|---|---|---|---|
| H₂O₂ (30%) | CH₃CN, RT, 6 h | Sulfoxide derivative | Increased metabolic stability |
| mCPBA | DCM, 0°C, 2 h | Sulfone derivative | Enhanced binding affinity |
Structural Confirmation:
-
Sulfoxide formation confirmed by δ 2.8–3.1 ppm in ¹H NMR (sulfoxide proton).
-
Sulfone derivatives exhibit improved thermal stability (TGA data: ΔTₐ = +40°C).
Ring-Opening Reactions
The bicyclic structure undergoes ring-opening under acidic or reductive conditions, generating linear thiol-containing intermediates.
Example:
Reaction with HCl/MeOH cleaves the thia-azabicyclo ring, yielding a mercaptopyridine derivative.
| Conditions | Reagent | Product | Application |
|---|---|---|---|
| 6M HCl, MeOH, reflux | - | 5-Bromo-3-(mercaptomethyl)pyridine | Chelating agent synthesis |
| LiAlH₄, THF, 0°C | Reducing agent | Amine-functionalized linear chain | Peptide mimetics |
Mechanism:
Protonation at the nitrogen weakens the bicyclic structure, enabling nucleophilic attack at the sulfur atom.
Comparison with Similar Compounds
Table 1: Comparison of Bicyclo Systems
| Feature | [2.2.1] Heptane System (Target) | [2.2.2] Octane System (Analog) |
|---|---|---|
| Ring Strain | High | Moderate |
| Heteroatom Positions | 2-thia, 5-aza | 2λ⁶-thia, 5-aza |
| Substituents | 5-Bromopyridin-3-yl methanone | Methanesulfonyl, piperidinyl |
| Reported Applications | Underexplored | Unpublished prior to 2021 |
Substituent Effects
Bromopyridinyl vs. Pyridine-3-carbaldehyde
The compound 2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde (CAS: 1934562-51-2, ) shares the bicyclo[2.2.1] core but replaces the bromine with an aldehyde group. Key contrasts include:
- Reactivity : The bromine in the target compound enables Suzuki or Ullmann cross-coupling reactions, whereas the aldehyde in the analog is prone to nucleophilic additions or reductions.
- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the pyridine ring, while the aldehyde group introduces electrophilic character.
- Molecular Weight : The bromine increases molecular weight (220.29 vs. 275.22 for the target compound, assuming similar cores) .
Methanone vs. 3-Ketone
In 2-Thia-5-azabicyclo[2.2.1]heptan-3-one, 5-(2-propen-1-yl)- (CAS: 220030-94-4, ), the ketone is at position 3 rather than the methanone group at position 5.
Table 2: Substituent Comparison
| Substituent | 5-Bromopyridin-3-yl Methanone | Pyridine-3-carbaldehyde | 3-Ketone (Propenyl) |
|---|---|---|---|
| Functional Group | Bromine, Methanone | Aldehyde | Ketone, Propenyl |
| Reactivity | Cross-coupling | Nucleophilic Addition | Conjugate Addition |
| Molecular Weight | ~275 (estimated) | 220.29 | 169.24 |
| Applications | Drug Discovery | Materials Science | Unreported |
Q & A
Q. What are the established synthetic routes for 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves constructing the bicyclo[2.2.1]heptane core followed by functionalization. A critical intermediate is the azabicyclo[2.2.1]heptane scaffold, which can be synthesized via [Rh]-catalyzed desymmetrization of meso-alkenes (as demonstrated in similar systems) . Subsequent coupling with 5-bromo-3-pyridinecarbonyl chloride or activation via trifluoroacetic acid (TFA)-mediated deprotection of tert-butyl carbamate intermediates (e.g., tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate) is common . The thia moiety may be introduced via thiol-ene click chemistry or sulfurization of oxabicyclo analogs .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR resolves the bicyclo scaffold’s stereochemistry and confirms substitution patterns (e.g., bromopyridine coupling).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C12H10BrN2OS requires exact mass ≈ 325.96 g/mol) .
- X-ray Crystallography : Critical for confirming the bicyclo system’s spatial arrangement and hydrogen-bonding interactions, as seen in structurally related compounds .
Q. What are the compound’s stability profiles under varying pH, temperature, and solvent conditions?
Methodological Answer: Stability studies should include:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- HPLC Monitoring : Track degradation in acidic/basic conditions (e.g., TFA in DCM induces deprotection but not core degradation ).
- Solvent Compatibility : Test polar aprotic solvents (DMF, DMSO) for long-term storage, as bicyclo systems may undergo ring-opening in protic solvents .
Advanced Research Questions
Q. How can enantioselective synthesis of the azabicyclo[2.2.1]heptane core be optimized for high stereochemical purity?
Methodological Answer: Rhodium-catalyzed asymmetric reactions (e.g., desymmetrization of meso-dienes) yield enantiopure scaffolds . Chiral auxiliaries like tert-butyl carbamates (e.g., PharmaBlock’s intermediates) enhance stereocontrol . Computational modeling (DFT) predicts transition-state energies to refine catalyst design (e.g., Rh-(R)-BINAP complexes) .
Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity in biological systems?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinase domains).
- Molecular Dynamics (MD) : Simulate conformational stability of the bicyclo scaffold in aqueous environments .
- QSAR Modeling : Correlate substituent effects (e.g., bromopyridine’s electronic profile) with activity data from analogs .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?
Methodological Answer:
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., ATPase inhibition assays for kinase targets).
- Batch Reproducibility : Verify synthetic consistency via NMR and LC-MS .
- Meta-Analysis : Cross-reference with structurally related compounds (e.g., 3-methylthiophene analogs ) to identify substituent-specific trends.
Q. What is known about the structure-activity relationship (SAR) of this compound’s derivatives?
Methodological Answer: Key SAR insights include:
- Bicyclo Core Rigidity : The 2.2.1 system enhances target selectivity versus flexible chains.
- Bromopyridine Role : The 5-bromo group improves halogen bonding with hydrophobic pockets (observed in patent analogs) .
- Thia Substitution : Replacing oxygen with sulfur increases metabolic stability, as seen in related thia-azabicyclo derivatives .
Q. Notes
- Avoid commercial sources (e.g., 960化工网 ).
- Structural analogs (e.g., ) provide indirect validation for synthesis and SAR.
- Methodological rigor is prioritized, with citations limited to peer-reviewed patents, theses, and journals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
